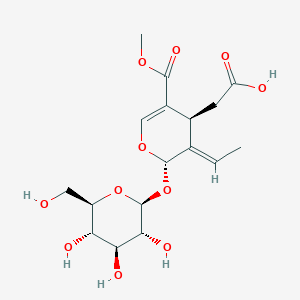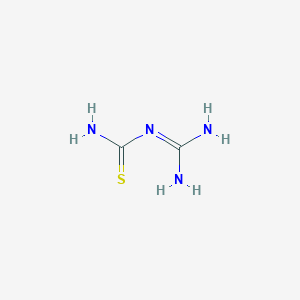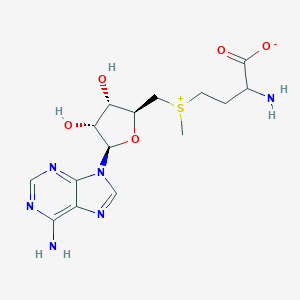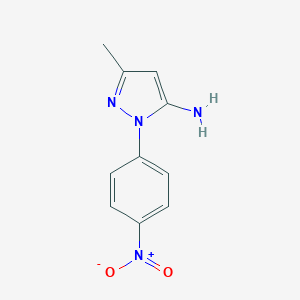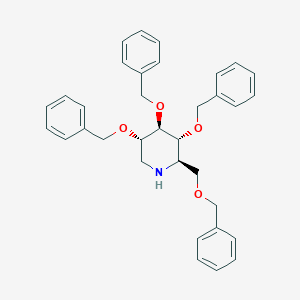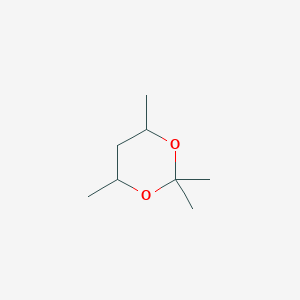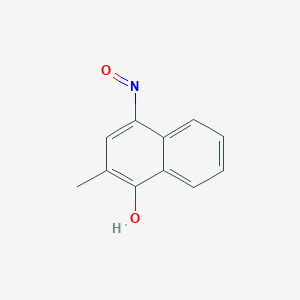
2-Methyl-4-nitrosonaphthalen-1-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Methyl-4-nitrosonaphthalen-1-ol (MNN) is a synthetic compound that has been extensively studied for its biochemical and physiological effects. It is a nitroso compound, which means it contains a nitroso functional group (-NO) attached to a carbon atom. MNN is widely used in scientific research for its ability to induce DNA damage and mutagenesis.
Mécanisme D'action
2-Methyl-4-nitrosonaphthalen-1-ol induces DNA damage through the formation of adducts with DNA. The nitroso group in 2-Methyl-4-nitrosonaphthalen-1-ol can react with DNA bases to form adducts that can cause mutations. 2-Methyl-4-nitrosonaphthalen-1-ol has been shown to form adducts with guanine and adenine bases in DNA. The formation of these adducts can lead to base substitutions, deletions, and insertions.
Effets Biochimiques Et Physiologiques
2-Methyl-4-nitrosonaphthalen-1-ol has been shown to have genotoxic and mutagenic effects in bacterial, yeast, and mammalian cells. 2-Methyl-4-nitrosonaphthalen-1-ol-induced DNA damage has been shown to cause cell cycle arrest and apoptosis in mammalian cells. 2-Methyl-4-nitrosonaphthalen-1-ol has also been shown to induce oxidative stress and inflammation in cells.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using 2-Methyl-4-nitrosonaphthalen-1-ol in lab experiments is that it is a well-characterized mutagenic agent. Its mechanism of action is well understood, and it has been extensively studied in various cell types. However, 2-Methyl-4-nitrosonaphthalen-1-ol has some limitations. It is a potent mutagenic agent, and caution should be taken when handling it. Additionally, 2-Methyl-4-nitrosonaphthalen-1-ol can be expensive to synthesize, which can limit its use in some experiments.
Orientations Futures
Future research on 2-Methyl-4-nitrosonaphthalen-1-ol could focus on its potential role in carcinogenesis. 2-Methyl-4-nitrosonaphthalen-1-ol has been shown to induce DNA damage, which can lead to mutations that contribute to cancer development. Further research could investigate the relationship between 2-Methyl-4-nitrosonaphthalen-1-ol exposure and cancer risk. Additionally, future research could focus on developing new methods for synthesizing 2-Methyl-4-nitrosonaphthalen-1-ol that are more cost-effective and environmentally friendly.
Méthodes De Synthèse
2-Methyl-4-nitrosonaphthalen-1-ol can be synthesized through a series of chemical reactions starting from 2-methylnaphthalene. The first step involves the nitration of 2-methylnaphthalene with nitric acid to form 2-methyl-1-nitronaphthalene. The nitro group is then reduced to an amino group using sodium dithionite. The resulting compound, 2-methyl-1-aminonaphthalene, is then diazotized with sodium nitrite in the presence of hydrochloric acid to form 2-Methyl-4-nitrosonaphthalen-1-ol.
Applications De Recherche Scientifique
2-Methyl-4-nitrosonaphthalen-1-ol is widely used in scientific research as a mutagenic agent. It is used to induce mutations in bacterial, yeast, and mammalian cells. 2-Methyl-4-nitrosonaphthalen-1-ol is also used to study the mechanisms of DNA damage and repair. Additionally, 2-Methyl-4-nitrosonaphthalen-1-ol has been used to investigate the role of DNA damage in carcinogenesis.
Propriétés
IUPAC Name |
2-methyl-4-nitrosonaphthalen-1-ol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9NO2/c1-7-6-10(12-14)8-4-2-3-5-9(8)11(7)13/h2-6,13H,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YZSCTNNFEVNWDC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C2=CC=CC=C2C(=C1)N=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
187.19 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Methyl-4-nitrosonaphthalen-1-ol | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-[2-ethyl-2-(3-methoxyphenyl)cyclohexylidene]hydroxylamine](/img/structure/B104038.png)

